molecular formula C12H17IO B1242811 4-Iodo-2,6-bis(isopropyl)phenol CAS No. 169255-48-5

4-Iodo-2,6-bis(isopropyl)phenol

Cat. No.: B1242811
CAS No.: 169255-48-5
M. Wt: 304.17 g/mol
InChI Key: JMJHJCFWTNRPEI-UHFFFAOYSA-N
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Description

4-Iodo-2,6-diisopropyl-phenol is an aromatic organic compound characterized by the presence of iodine and isopropyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,6-diisopropyl-phenol typically involves the iodination of 2,6-diisopropylphenol. One common method is the reaction of 2,6-diisopropylphenol with iodine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the hydroxyl group .

Industrial Production Methods

Industrial production of 4-Iodo-2,6-diisopropyl-phenol may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-Iodo-2,6-diisopropyl-phenol .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,6-diisopropyl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-2,6-diisopropyl-phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2,6-diisopropyl-phenol involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of gamma-aminobutyric acid type A (GABAA) receptors, similar to the general anesthetic propofol. 4-Iodo-2,6-diisopropyl-phenol exhibits distinct pharmacological properties, such as anticonvulsant effects without sedative or anesthetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2,6-diisopropyl-phenol is unique due to the presence of both iodine and isopropyl groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-iodo-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJHJCFWTNRPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432353
Record name 4-Iodopropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169255-48-5
Record name 4-Iodo-2,6-bis(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169255-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodopropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(isopropyl)-4-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Iodo-2,6-bis(isopropyl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WD5JT8TB8
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